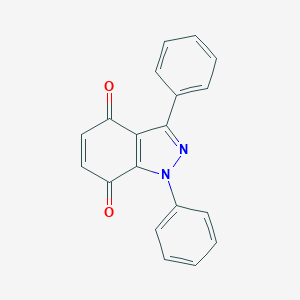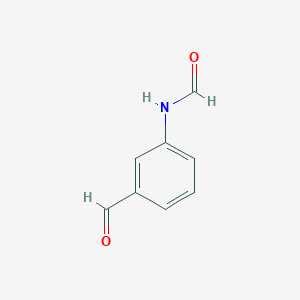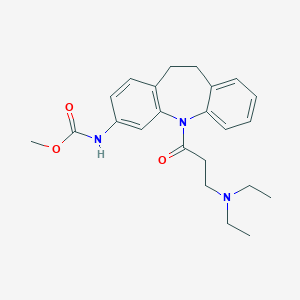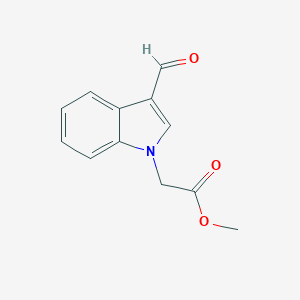
1H-Indazole-4,7-dione, 1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-4,7-dione, 1,3-diphenyl- is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 1H-Indazole-4,7-dione, 1,3-diphenyl- is not fully understood. However, it has been reported to act through various pathways such as inhibition of enzymes, modulation of protein expression, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of various proteins involved in cell signaling pathways.
生化学的および生理学的効果
1H-Indazole-4,7-dione, 1,3-diphenyl- has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and viral pathogens, and reduce inflammation in animal models. It has also been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1H-Indazole-4,7-dione, 1,3-diphenyl- in lab experiments is its broad spectrum of biological activities. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of using 1H-Indazole-4,7-dione, 1,3-diphenyl- is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1H-Indazole-4,7-dione, 1,3-diphenyl-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of more specific targets and mechanisms of action. Additionally, the evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an important future direction. Finally, the development of more selective and less toxic analogs of 1H-Indazole-4,7-dione, 1,3-diphenyl- may also be an important future direction.
合成法
The synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 1,2-phenylenediamine and phthalic anhydride in the presence of a suitable catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
1H-Indazole-4,7-dione, 1,3-diphenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities such as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
CAS番号 |
132782-93-5 |
|---|---|
製品名 |
1H-Indazole-4,7-dione, 1,3-diphenyl- |
分子式 |
C19H12N2O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
1,3-diphenylindazole-4,7-dione |
InChI |
InChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H |
InChIキー |
FKXUWTPIPBYJGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
